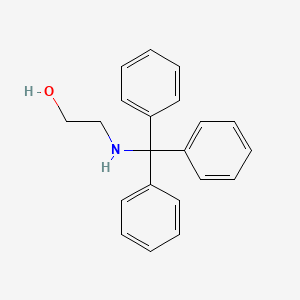

2-(Tritylamino)ethanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(tritylamino)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO/c23-17-16-22-21(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15,22-23H,16-17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHSBJDZSBNDAGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70389551 | |

| Record name | 2-(tritylamino)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70389551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24070-16-4 | |

| Record name | 2-[(Triphenylmethyl)amino]ethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24070-16-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(tritylamino)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70389551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(Tritylamino)ethanol: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Tritylamino)ethanol, also known as N-Tritylethanolamine, is a valuable bifunctional organic compound that incorporates a bulky, acid-labile trityl protecting group on an amino alcohol scaffold. This structure makes it a significant intermediate in organic synthesis, particularly in the construction of complex molecules where selective protection of a primary amine is required while leaving a primary hydroxyl group available for subsequent reactions. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, reactivity, and applications, with a focus on its utility in the development of bioactive molecules.

Chemical Structure and Identifiers

The structure of this compound consists of an ethanolamine backbone where the nitrogen atom is substituted with a triphenylmethyl (trityl) group. This bulky trityl group provides steric hindrance and defines the compound's primary role as a protected amine.

Figure 1: Chemical structure of this compound.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 24070-16-4[1] |

| Molecular Formula | C₂₁H₂₁NO[1] |

| SMILES | C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCCO |

| InChI | InChI=1S/C21H21NO/c23-17-16-22-21(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15,22-23H,16-17H2 |

| InChIKey | GHSBJDZSBNDAGL-UHFFFAOYSA-N |

| Synonyms | N-Tritylethanolamine, 2-(Triphenylmethylamino)ethanol, N-Trityl-2-aminoethanol, Ethanol, 2-[(triphenylmethyl)amino]- |

Physicochemical Properties

The physical and chemical properties of this compound are largely dictated by the interplay between the polar amino alcohol portion and the large, nonpolar trityl group.

Table 2: Physicochemical Data

| Property | Value | Reference |

| Molecular Weight | 303.40 g/mol | [2] |

| Appearance | Solid / Amorphous powder | |

| Melting Point | 85-86 °C | [3] |

| Boiling Point | Data not available (likely decomposes) | |

| Exact Mass | 303.16200 | [1] |

| LogP | 3.56 - 3.95 | [1][2] |

| Topological Polar Surface Area (TPSA) | 32.26 Ų | [2] |

| Hydrogen Bond Donors | 2 | [2] |

| Hydrogen Bond Acceptors | 2 | [2] |

| Rotatable Bonds | 6 | [2] |

| Storage Conditions | 2-8°C, protect from light | [1][2] |

Solubility

Experimental solubility data for this compound is not widely published. However, based on its structure, a qualitative solubility profile can be inferred:

-

Insoluble in Water: The large, hydrophobic triphenylmethyl group dominates the molecule, making it insoluble in aqueous solutions.

-

Soluble in Polar Aprotic and Halogenated Solvents: Expected to be soluble in solvents like dichloromethane (DCM), chloroform, tetrahydrofuran (THF), and ethyl acetate.

-

Soluble in Polar Protic Solvents: Likely soluble in alcohols such as ethanol and methanol.

-

Sparingly Soluble to Insoluble in Nonpolar Solvents: Expected to have low solubility in aliphatic hydrocarbons like hexane and heptane.

Spectroscopic Properties

-

¹H NMR: The spectrum would show characteristic signals for the trityl group's aromatic protons, typically as a complex multiplet in the 7.2-7.5 ppm range. The two methylene groups (-CH₂-N and -CH₂-O) would appear as triplets or complex multiplets in the 2.5-4.0 ppm range. Signals for the -NH and -OH protons would also be present, with chemical shifts that are variable depending on the solvent and concentration.

-

¹³C NMR: The spectrum would be characterized by multiple signals in the aromatic region (approx. 126-145 ppm) corresponding to the trityl group carbons. The quaternary carbon of the trityl group would appear around 70-80 ppm. The two aliphatic carbons would have distinct signals, with the carbon adjacent to the oxygen (-CH₂-O) being more deshielded (approx. 60-65 ppm) than the carbon adjacent to the nitrogen (-CH₂-N, approx. 40-45 ppm).

-

Infrared (IR) Spectroscopy: Key vibrational bands would include a broad O-H stretch around 3300-3400 cm⁻¹, an N-H stretch around 3300 cm⁻¹, C-H stretches for aromatic and aliphatic groups (approx. 2850-3100 cm⁻¹), and strong C-C aromatic stretches around 1450-1600 cm⁻¹.

-

Mass Spectrometry (MS): The molecular ion peak [M]⁺ would be observed at m/z 303.4. A prominent fragment would be the highly stable trityl cation [C(Ph)₃]⁺ at m/z 243.

Synthesis and Experimental Protocols

This compound is typically synthesized by the nucleophilic substitution of a trityl halide with ethanolamine. The amine is a stronger nucleophile than the hydroxyl group, leading to selective N-tritylation.

Synthesis Workflow

Figure 2: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

The following protocol is adapted from established literature procedures.

-

Materials:

-

Ethanolamine (2-aminoethanol)

-

Triphenylchloromethane (Trityl chloride)

-

Isopropanol (Solvent)

-

Ice-cold water

-

-

Procedure:

-

A solution of ethanolamine (4.0 equivalents) in isopropanol is prepared in a reaction vessel and stirred until homogeneous.

-

Trityl chloride (1.0 equivalent) is added slowly to the solution over 1 hour, with stirring. The reaction temperature is maintained below 30°C. During this addition, ethanolamine hydrochloride precipitates as a white solid.

-

After the addition is complete, the reaction mixture is stirred for an additional hour at room temperature.

-

The precipitated ethanolamine hydrochloride is removed by filtration.

-

The filtrate is then slowly poured into a separate vessel containing ice-cold water, causing the desired product to precipitate.

-

The precipitated this compound is collected by filtration.

-

The solid product is dried in a vacuum oven at a temperature not exceeding 50°C to yield the final product.

-

Reactivity and Use as a Protective Group

The primary utility of this compound stems from the properties of the N-trityl group. This group serves as an effective protecting group for the primary amine.

-

Stability: The N-trityl bond is stable to basic, neutral, and many nucleophilic conditions. This allows for chemical transformations to be performed on other parts of the molecule, such as the free hydroxyl group.

-

Lability: The group is readily cleaved under mild acidic conditions. The mechanism proceeds via the formation of the highly stable triphenylmethyl carbocation. This acid sensitivity allows for selective deprotection in the presence of other, more robust protecting groups (e.g., Boc, Cbz under certain conditions).

Figure 3: Conceptual workflow for using this compound in synthesis.

Deprotection Protocol

A general procedure for the deprotection of an N-trityl group involves treatment with a mild acid.

-

Materials:

-

N-trityl protected compound

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA) or Formic Acid (88-97%)

-

Saturated aqueous sodium bicarbonate solution

-

-

Procedure:

-

The N-trityl protected compound is dissolved in DCM.

-

A solution of TFA in DCM (e.g., 1-5%) or formic acid is added to the mixture at room temperature.

-

The reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

The reaction is carefully quenched by the addition of saturated sodium bicarbonate solution.

-

The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product can be purified by column chromatography to separate the deprotected amine from the triphenylmethanol byproduct.

-

Applications in the Synthesis of Bioactive Molecules

While this compound may not be a direct precursor to a specific marketed drug, N-trityl protected amino alcohols are a critical class of building blocks in drug discovery and development. Their ability to introduce a chiral amino alcohol moiety is particularly important.

-

Synthesis of Chiral Ligands: Proline-derived amino alcohols, synthesized from N-tritylprolinal, are highly effective chiral ligands in asymmetric catalysis, a key technology in modern pharmaceutical manufacturing.

-

Building Blocks for Natural Products and Analogs: The 1,2-amino alcohol motif is present in numerous biologically active molecules. For instance, this structural unit is found in natural products like the potent anticancer agent dolastatin and in various serine protease inhibitors. The use of N-trityl protected synthons allows for the controlled, stereoselective construction of these complex targets.

-

Pseudopeptide Synthesis: N-trityl amino alcohols can be used in the synthesis of pseudopeptides, which are peptide mimics with modified backbones. These compounds are explored in drug discovery for their potential to inhibit protein-protein interactions or protein aggregation, which is relevant in neurodegenerative diseases.

Conclusion

This compound is a synthetically versatile intermediate whose value is defined by the robust yet easily removable N-trityl protecting group. It provides chemists with a stable scaffold to perform reactions on its hydroxyl group before liberating the primary amine under mild acidic conditions. While a lack of readily available spectroscopic and physical data presents a minor challenge, its straightforward synthesis and the well-understood reactivity of the trityl group ensure its continued relevance. For researchers in organic synthesis and drug development, this compound and related N-trityl amino alcohols remain important tools for the efficient and selective construction of complex, biologically relevant molecules.

References

An In-depth Technical Guide to the Synthesis of 2-(Tritylamino)ethanol from Ethanolamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-(Tritylamino)ethanol, a valuable intermediate in organic and medicinal chemistry. The document details the core synthetic methodologies, purification protocols, and deprotection strategies, supported by quantitative data and experimental procedures.

Introduction

This compound, also known as N-tritylethanolamine, is a protected form of ethanolamine where the bulky trityl (triphenylmethyl) group selectively shields the primary amine. This protection strategy is crucial in multi-step syntheses, allowing for selective reactions at the hydroxyl group without interference from the more nucleophilic amine. The trityl group can be readily removed under mild acidic conditions, making it an ideal protecting group in the synthesis of complex molecules, including pharmaceutical intermediates. This guide will explore the synthesis of this compound from ethanolamine and trityl chloride.

Synthesis of this compound

The synthesis of this compound is typically achieved through a nucleophilic substitution reaction between ethanolamine and trityl chloride. The lone pair of electrons on the nitrogen atom of ethanolamine acts as a nucleophile, attacking the electrophilic carbon of trityl chloride. The reaction proceeds via an SN1 mechanism, favored by the stability of the tertiary trityl carbocation intermediate. The choice of solvent and base is critical to the reaction's efficiency and yield.

Reaction Parameters and Quantitative Data

Several methods for the synthesis of this compound have been reported, with variations in solvents, bases, reaction times, and temperatures. A summary of these conditions and the corresponding reported yields is presented in the table below for easy comparison.

| Reference | Solvent | Base | Temperature | Time | Yield (%) | Notes |

| US Patent 5,389,654 | Isopropanol | Excess Ethanolamine | Room Temperature to 30°C | 2 hours | 98% | Ethanolamine hydrochloride precipitates out. |

| PrepChem | Pyridine | Pyridine | Reflux | 15 hours | Not specified | Crude product precipitated with water. |

| Chegg | Acetonitrile | Ethanolamine | Room Temperature | 30 minutes | Not specified | Product precipitated with water. |

Table 1: Comparison of Reaction Conditions for the Synthesis of this compound

Experimental Protocols

Below are detailed experimental protocols for the synthesis of this compound based on established literature procedures.

Protocol 1: High-Yield Synthesis in Isopropanol

This protocol is adapted from US Patent 5,389,654 and is notable for its high reported yield.

-

Materials:

-

Ethanolamine (98%)

-

Trityl chloride (97%)

-

Isopropanol

-

Ice-cold water

-

-

Procedure:

-

In a suitable reaction vessel, dissolve ethanolamine (4 equivalents) in isopropanol.

-

Slowly add trityl chloride (1 equivalent) to the stirred solution over 1 hour, maintaining the temperature below 30°C.

-

A white precipitate of ethanolamine hydrochloride will form.

-

Continue stirring the reaction mixture for an additional hour at room temperature.

-

Filter off the precipitated ethanolamine hydrochloride.

-

Pour the filtrate into a beaker of ice-cold water to precipitate the this compound.

-

Collect the precipitate by vacuum filtration.

-

Wash the solid with cold water and dry under vacuum at a temperature not exceeding 50°C.

-

Protocol 2: Synthesis using Pyridine as Solvent and Base

This method utilizes pyridine as both the solvent and the acid scavenger.

-

Materials:

-

Ethanolamine

-

Trityl chloride

-

Pyridine

-

Water

-

Ethanol

-

-

Procedure:

-

Combine ethanolamine, trityl chloride, and pyridine in a round-bottom flask.

-

Reflux the mixture for 15 hours.

-

After cooling the reaction mixture to room temperature, slowly add water to precipitate the crude product.

-

Collect the precipitate by filtration.

-

Recrystallize the crude product from a 1:1 mixture of ethanol and water to obtain the purified this compound.[1]

-

Purification of this compound

The primary method for purifying crude this compound is recrystallization. The choice of solvent is critical for obtaining a high yield of pure product.

Recrystallization Protocol

A common and effective solvent system for the recrystallization of this compound is a mixture of ethanol and water.

-

Procedure:

-

Dissolve the crude this compound in a minimum amount of hot 1:1 ethanol/water.

-

If the solution is colored, a small amount of activated charcoal can be added, and the solution briefly heated before hot filtration.

-

Allow the hot, clear solution to cool slowly to room temperature.

-

Further cool the flask in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold ethanol/water mixture.

-

Dry the crystals under vacuum.

-

Deprotection of the Trityl Group

The removal of the trityl group to regenerate the free amine is a key step in the application of this compound in multi-step synthesis. This is typically achieved under mild acidic conditions.

Deprotection Protocol

-

Materials:

-

This compound

-

Formic acid (88-97%) or Trifluoroacetic acid (TFA) in Dichloromethane (DCM)

-

Dioxane (optional)

-

Diethyl ether

-

-

Procedure using Formic Acid:

-

Treat the this compound with cold formic acid for a short period (e.g., 3 minutes).

-

Evaporate the formic acid under reduced pressure.

-

Co-evaporate the residue with dioxane twice to remove residual acid.

-

The deprotected ethanolamine can be further purified as needed.

-

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the trityl group (typically in the range of 7.2-7.5 ppm), and signals for the methylene protons of the ethanolamine backbone.

-

IR Spectroscopy: The infrared spectrum should exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H and N-H stretching vibrations. Characteristic C-H stretching and bending frequencies for the aromatic and aliphatic portions of the molecule would also be present.

Applications in Drug Development

Protected amino alcohols like this compound are valuable building blocks in the synthesis of various pharmaceutical compounds. The ability to selectively protect the amine functionality allows for modifications at the hydroxyl group, which is a common strategy in the development of new drug candidates. For instance, arylethanolamine derivatives are a class of compounds with applications in treating conditions like obesity and hyperglycemia. The synthesis of such derivatives often involves the coupling of a protected amino alcohol with an appropriate aryl partner.

Logical Relationships and Workflows

The synthesis and subsequent use of this compound involve a series of logical steps, from the initial reaction to purification and deprotection for further synthetic transformations.

Caption: Workflow for the synthesis and application of this compound.

The following diagram illustrates the reaction mechanism for the synthesis of this compound.

Caption: SN1 reaction mechanism for the synthesis of this compound.

Conclusion

The synthesis of this compound from ethanolamine and trityl chloride is a robust and high-yielding reaction that is fundamental for the protection of the amino group in ethanolamine. The choice of reaction conditions can be tailored to optimize yield and reaction time. Purification by recrystallization provides a product of high purity suitable for further use in complex synthetic pathways, particularly in the development of new pharmaceutical agents. The straightforward deprotection under mild acidic conditions further highlights the utility of the trityl group in modern organic synthesis. This guide provides the necessary technical details for researchers and scientists to effectively synthesize and utilize this important chemical intermediate.

References

An In-depth Technical Guide to the Spectroscopic Data of N-tritylethanolamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of N-tritylethanolamine, a key intermediate in various chemical syntheses. Due to the limited availability of published experimental spectra for this specific compound, this guide combines detailed experimental protocols for its synthesis with predicted spectroscopic data based on established principles of NMR spectroscopy, infrared spectroscopy, and mass spectrometry.

Synthesis of N-tritylethanolamine

A reliable and straightforward method for the synthesis of N-tritylethanolamine involves the reaction of ethanolamine with trityl chloride.

Experimental Protocol

Materials:

-

Ethanolamine (2-aminoethanol)

-

Trityl chloride (triphenylchloromethane)

-

Pyridine

-

Ethanol

-

Water

-

Standard laboratory glassware (round-bottom flask, condenser, filtration apparatus)

-

Heating mantle and magnetic stirrer

Procedure: [1]

-

A mixture of ethanolamine, trityl chloride, and pyridine is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stir bar.

-

The reaction mixture is heated to reflux and maintained at this temperature for 15 hours with continuous stirring.

-

After the reflux period, the flask is allowed to cool to room temperature.

-

Water is then slowly added to the cooled reaction mixture, which will cause the product to precipitate out of the solution.

-

The precipitate is collected by filtration.

-

The crude product is then purified by recrystallization from a 1:1 mixture of ethanol and water to yield N-tritylethanolamine.

Spectroscopic Data

The following sections detail the predicted spectroscopic data for N-tritylethanolamine. These predictions are based on the analysis of its chemical structure and comparison with known spectral data of related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Structure and Proton/Carbon Numbering:

-

a : Hydroxyl proton (-OH)

-

b : Methylene protons adjacent to the hydroxyl group (-CH2-OH)

-

c : Methylene protons adjacent to the nitrogen (-NH-CH2-)

-

d : Amine proton (-NH-)

-

e : Quaternary carbon of the trityl group (-C-(Ph)3)

-

f : Phenyl carbons directly attached to the quaternary carbon

-

g, h, i : Ortho, meta, and para carbons of the phenyl rings

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.20-7.50 | Multiplet | 15H | Aromatic protons (Ph-H) |

| ~3.60 | Triplet | 2H | Methylene protons (-CH₂-OH) |

| ~2.80 | Triplet | 2H | Methylene protons (-NH-CH₂-) |

| ~2.50 | Singlet (broad) | 1H | Amine proton (-NH-) |

| ~2.00 | Singlet (broad) | 1H | Hydroxyl proton (-OH) |

Table 1: Predicted ¹H NMR Data for N-tritylethanolamine.

| Chemical Shift (δ, ppm) | Assignment |

| ~145 | Aromatic C (ipso) |

| ~128-130 | Aromatic CH |

| ~71 | Quaternary C of trityl group |

| ~62 | Methylene C (-CH₂-OH) |

| ~45 | Methylene C (-NH-CH₂-) |

Table 2: Predicted ¹³C NMR Data for N-tritylethanolamine.

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-3500 | Broad | O-H stretch (alcohol) |

| 3300-3400 | Medium | N-H stretch (secondary amine) |

| 3020-3080 | Medium | Aromatic C-H stretch |

| 2850-2960 | Medium | Aliphatic C-H stretch |

| 1590-1610 | Medium-Strong | Aromatic C=C stretch |

| 1490-1500 | Medium-Strong | Aromatic C=C stretch |

| 1440-1460 | Medium-Strong | Aromatic C=C stretch |

| 1050-1150 | Strong | C-O stretch (primary alcohol) |

| 1000-1100 | Medium | C-N stretch |

| 690-710 & 730-770 | Strong | C-H out-of-plane bend (monosubstituted benzene) |

Table 3: Predicted IR Absorption Data for N-tritylethanolamine.

Mass Spectrometry (MS)

The mass spectrum of N-tritylethanolamine is expected to show a molecular ion peak and characteristic fragmentation patterns.

| m/z | Ion |

| 303 | [M]⁺ (Molecular Ion) |

| 243 | [C(Ph)₃]⁺ (Trityl cation - often the base peak) |

| 226 | [M - C₆H₅]⁺ |

| 165 | [C₁₃H₉]⁺ (Fluorenyl cation) |

| 60 | [CH₂=NH-CH₂OH]⁺ |

| 30 | [CH₂=NH₂]⁺ |

Table 4: Predicted Major Fragments in the Mass Spectrum of N-tritylethanolamine.

Visualizations

Synthesis Workflow

The following diagram illustrates the workflow for the synthesis and purification of N-tritylethanolamine.

Caption: Synthesis and purification workflow for N-tritylethanolamine.

Spectroscopic Characterization Logic

This diagram outlines the logical flow of using different spectroscopic techniques to confirm the structure of the synthesized N-tritylethanolamine.

Caption: Logical workflow for the spectroscopic characterization of N-tritylethanolamine.

References

An In-Depth Technical Guide to 2-(Triphenylmethylamino)ethanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(Triphenylmethylamino)ethanol, a key intermediate and protecting group in organic synthesis. It details the compound's chemical identity, including its CAS number and a wide array of synonyms. The guide summarizes its physicochemical properties in a structured format and presents a detailed experimental protocol for its synthesis. Furthermore, it elucidates the pivotal role of the triphenylmethyl (trityl) group in multi-step synthesis, particularly in the context of drug development, with a focus on the protection and deprotection mechanisms of amino groups. Visual diagrams generated using Graphviz are provided to illustrate key chemical transformations and workflows.

Chemical Identity and Synonyms

2-(Triphenylmethylamino)ethanol is a chemical compound widely utilized in organic chemistry. Its unique structure, featuring a bulky triphenylmethyl (trityl) group attached to an aminoethanol moiety, makes it a valuable tool for selectively protecting amino groups during complex synthetic sequences.

CAS Number: 24070-16-4[1]

A comprehensive list of synonyms for this compound is provided in the table below to aid in its identification across various chemical databases and literature.

| Synonym |

| 2-((Triphenylmethyl)amino)ethanol[1] |

| 2-(Tritylamino)ethanol[1] |

| N-Tritylethanolamine[1] |

| Ethanol, 2-[(triphenylmethyl)amino]-[1] |

| 2-(Trityl-amino)-ethanol[1] |

| N-(Triphenylmethyl)ethanolamine[1] |

| N-Trityl-2-aminoethanol[1] |

| 2-[(triphenylmethyl)amino]ethan-1-ol[1] |

| 2-(N-tritylamino)ethanol[1] |

Physicochemical Properties

The following table summarizes the key physicochemical properties of 2-(Triphenylmethylamino)ethanol, compiled from various sources.

| Property | Value |

| Molecular Formula | C21H21NO[1] |

| Molecular Weight | 303.4 g/mol [1] |

| Appearance | Solid |

| Melting Point | Not available |

| Boiling Point | Not available |

| Solubility | Soluble in various organic solvents |

| XLogP3-AA | 3.8[1] |

| Hydrogen Bond Donor Count | 2[1] |

| Hydrogen Bond Acceptor Count | 2[1] |

| Rotatable Bond Count | 6[1] |

| Exact Mass | 303.162314293 Da[1] |

Experimental Protocols

Synthesis of 2-(Triphenylmethylamino)ethanol

A common method for the synthesis of 2-(Triphenylmethylamino)ethanol involves the reaction of ethanolamine with trityl chloride.

Materials:

-

Ethanolamine

-

Trityl chloride

-

Pyridine

-

Ethanol

-

Water

Procedure: [2]

-

A mixture of ethanolamine, trityl chloride, and pyridine is refluxed for 15 hours.[2]

-

After cooling the reaction mixture, water is added slowly to precipitate the crude product.[2]

-

The precipitate is collected by filtration.[2]

-

The crude product is then recrystallized from a 1:1 mixture of ethanol and water to yield pure N-tritylethanolamine.[2]

Role in Organic Synthesis and Drug Development

The primary application of 2-(Triphenylmethylamino)ethanol and the broader class of N-trityl compounds lies in their function as protecting groups for primary amines. The bulky trityl group sterically hinders the amine, preventing it from participating in reactions while other parts of the molecule are being modified. This is a crucial strategy in the multi-step synthesis of complex molecules, including active pharmaceutical ingredients (APIs).

The trityl group is particularly valuable because it is stable under many reaction conditions but can be readily removed under mild acidic conditions. This "deprotection" step regenerates the free amine, allowing it to be used in subsequent synthetic steps.

Protection and Deprotection Mechanisms

The protection of an amine with a trityl group and its subsequent deprotection are fundamental transformations in organic synthesis.

Protection: The reaction of an amine with trityl chloride in the presence of a base, such as pyridine, leads to the formation of the N-tritylated amine. Pyridine acts as a base to neutralize the hydrochloric acid byproduct.

Deprotection: The trityl group is typically removed by treatment with a mild acid, such as trifluoroacetic acid (TFA) or formic acid. The mechanism involves the protonation of the nitrogen atom, followed by the departure of the stable triphenylmethyl cation.

Mandatory Visualizations

Synthesis of 2-(Triphenylmethylamino)ethanol

Caption: Synthetic pathway for 2-(Triphenylmethylamino)ethanol.

General Workflow for Amine Protection and Deprotection in Multi-Step Synthesis

Caption: Workflow of amine protection and deprotection.

Deprotection Mechanism of an N-Trityl Group

Caption: Mechanism of N-trityl group deprotection.

References

The Mechanism of Trityl Protection: An SN1 Pathway

An In-depth Technical Guide to the Trityl Protecting Group: Introduction and Mechanism

For researchers, scientists, and professionals in drug development, the strategic protection and deprotection of functional groups are fundamental to the success of complex multi-step organic syntheses. The triphenylmethyl (trityl, Tr) group is a highly valuable tool for the selective protection of primary alcohols due to its significant steric bulk, stability in neutral to basic conditions, and facile cleavage under mild acidic conditions.[1][2][3] This unique combination of properties makes it particularly indispensable in carbohydrate and nucleoside chemistry.[1][4][5]

This technical guide provides a comprehensive overview of the trityl protecting group, focusing on its introduction, the underlying SN1 mechanism, its remarkable selectivity, and detailed experimental protocols for its application.

The protection of an alcohol with a trityl group, typically using trityl chloride (Tr-Cl) in the presence of a base like pyridine, proceeds via a unimolecular nucleophilic substitution (SN1) mechanism.[2][4][6] This pathway is favored due to the exceptional stability of the intermediate triphenylmethyl carbocation, which is resonance-stabilized across the three phenyl rings. It is critical to note that a direct SN2-like attack of the alcohol on the quaternary carbon of trityl chloride is impossible.[4]

The mechanism involves two primary steps:

-

Formation of the Trityl Cation : The rate-determining step is the dissociation of the trityl reagent (e.g., trityl chloride) to form the highly stable trityl cation and a corresponding anion.[2][4]

-

Nucleophilic Attack : The alcohol's oxygen atom acts as a nucleophile, attacking the electrophilic trityl cation.[2][7] Subsequent deprotonation by a base (such as pyridine) yields the final trityl ether and neutralizes the acid byproduct.

Caption: The SN1 mechanism for the tritylation of an alcohol.

Basis of Selectivity: Steric Hindrance

The defining characteristic of the trityl group is its exceptional selectivity for primary alcohols over their more sterically hindered secondary and tertiary counterparts.[2][4] This selectivity is almost exclusively governed by steric effects. The three bulky phenyl rings of the trityl cation create a sterically crowded environment, making the approach of a nucleophile challenging. A primary hydroxyl group, being the least sterically encumbered, can access the electrophilic carbon of the trityl cation much more readily than a secondary or tertiary hydroxyl group.[2][6]

Caption: Steric hindrance dictates the selective protection of primary alcohols.

Quantitative Data

The high chemoselectivity of tritylating agents is evident in reaction yields and times. Primary alcohols undergo tritylation efficiently, while secondary and tertiary alcohols react very slowly or not at all under standard conditions.

| Alcohol Type | Substrate Example | Reaction Time (h) | Yield (%) |

| Primary | Benzyl alcohol | 1.5 | 94 |

| Primary | Propargyl alcohol | 2.0 | 92 |

| Secondary | Cyclohexanol | 24 | Low Conversion |

| Secondary | Diphenylmethanol | 24 | Low Conversion |

| Tertiary | tert-Butyl alcohol | 24 | No Reaction |

| Data sourced from ACS Omega, 2018, 3, 8, 9971–9978.[7] |

Furthermore, derivatives of the trityl group have been developed to modulate its acid lability. Electron-donating groups, such as methoxy substituents, further stabilize the trityl cation formed during cleavage, dramatically increasing the rate of deprotection.[5]

| Protecting Group | Abbreviation | Structure | Relative Rate of Deprotection | Cleavage Conditions |

| Trityl | Tr | (C₆H₅)₃C- | 1 | 80% Acetic Acid (48 hours) |

| Monomethoxytrityl | MMT | (p-MeOC₆H₄)(C₆H₅)₂C- | ~10 | 80% Acetic Acid (2 hours) |

| Dimethoxytrityl | DMT | (p-MeOC₆H₄)₂(C₆H₅)C- | ~300 | 80% Acetic Acid (minutes) / 3% TCA in DCM |

| Data sourced from various organic chemistry resources, including information on relative cleavage times.[4][5] |

Experimental Protocols

Detailed methodologies for the selective protection and deprotection of alcohols are provided below to facilitate practical application.

Protocol 1: Classical Tritylation using Trityl Chloride and Pyridine

This is the most established method for protecting primary alcohols. Pyridine serves as both the solvent and the base to neutralize the HCl byproduct.[1]

-

Materials :

-

Primary alcohol (1.0 mmol, 1.0 equiv)

-

Trityl chloride (Tr-Cl) (1.1 mmol, 1.1 equiv)

-

Anhydrous pyridine (5-10 mL)

-

Methanol (for quenching)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure :

-

Dissolve the primary alcohol (1.0 equiv) in anhydrous pyridine in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add trityl chloride (1.1 equiv) portion-wise to the stirred solution at room temperature.

-

Stir the reaction mixture at room temperature overnight, or until completion is confirmed by Thin Layer Chromatography (TLC).

-

Quench the reaction by adding a small amount of methanol.

-

Remove the pyridine under reduced pressure (co-evaporate with toluene if necessary).

-

Dissolve the residue in dichloromethane and wash with saturated aqueous NaHCO₃ solution, followed by brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the crude product by silica gel column chromatography to afford the desired trityl ether.[1][6]

-

Protocol 2: Modern Catalytic Tritylation using Trityl Alcohol

This greener approach utilizes a recyclable ionic liquid catalyst and avoids the use of pyridine.[7][8]

-

Materials :

-

Alcohol (1.0 mmol, 1.0 equiv)

-

Triphenylmethyl alcohol (Tr-OH) (1.1 mmol, 1.1 equiv)

-

1-ethyl-3-methylimidazolium tetrachloroaluminate (EMIM·AlCl₄) (0.05 mmol, 5 mol%)

-

Anhydrous Dichloromethane (DCM) (5 mL)

-

Diethyl ether

-

-

Procedure :

-

To a mixture of the alcohol (1.0 equiv) and triphenylmethyl alcohol (1.1 equiv) in anhydrous DCM (5 mL), add the catalyst (EMIM·AlCl₄, 5 mol%) in one portion.

-

Stir the reaction mixture under a nitrogen atmosphere at room temperature.

-

Monitor the reaction progress by TLC.

-

Upon completion, evaporate the solvent under vacuum until dryness.

-

Extract the residue with diethyl ether and concentrate.

-

Purify the crude product by column chromatography on neutral alumina or silica gel to yield the corresponding trityl ether.[7][8]

-

Protocol 3: Deprotection of a Trityl Ether

The removal of the trityl group is efficiently achieved under mild acidic conditions.[4]

-

Materials :

-

Trityl-protected alcohol

-

Formic acid (88% or higher) or Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated aqueous NaHCO₃ solution

-

-

Procedure :

-

Dissolve the trityl ether in dichloromethane.

-

Add a solution of formic acid or TFA in dichloromethane (e.g., 10% v/v) dropwise at room temperature.

-

Stir the reaction and monitor by TLC. Deprotection is typically rapid (minutes to an hour).

-

Upon completion, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

-

Separate the layers and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

-

The byproduct, triphenylmethanol, is often insoluble in nonpolar solvents and can be removed by filtration or purification via column chromatography.[4][6]

-

Caption: A general experimental workflow for a classical tritylation reaction.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Green synthesis of trityl ether tosylate of glycols and diols [morressier.com]

- 4. total-synthesis.com [total-synthesis.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Efficient Approach for the Tritylation of Alcohols Using Recyclable Lewis Acid-Based Ionic Liquid (EMIM·AlCl4) - PMC [pmc.ncbi.nlm.nih.gov]

The Trityl Group: A Stalwart Protector in Organic Synthesis

An In-depth Technical Guide on the Discovery, History, and Application of Trityl Protecting Groups

Introduction

In the landscape of organic synthesis, the strategic use of protecting groups is paramount for the successful construction of complex molecules. Among the arsenal of protective moieties available to chemists, the trityl (triphenylmethyl, Tr) group holds a distinguished position, particularly for the selective protection of primary alcohols. Its discovery, rooted in the unexpected stability of the triphenylmethyl radical, paved the way for its adoption as a robust and versatile tool in a multitude of synthetic endeavors, most notably in carbohydrate, nucleoside, and peptide chemistry. This technical guide provides a comprehensive overview of the discovery, historical evolution, and core applications of the trityl protecting group and its derivatives, tailored for researchers, scientists, and drug development professionals.

The Genesis: Discovery of the Triphenylmethyl Radical

The story of the trityl group begins not with a protecting group in mind, but with a landmark discovery in radical chemistry. In 1900, Moses Gomberg, a professor at the University of Michigan, was attempting to synthesize hexaphenylethane by treating triphenylmethyl chloride with zinc in benzene.[1][2][3] To his surprise, the product obtained was far more reactive than expected, readily reacting with oxygen and iodine.[2][4] This high reactivity led Gomberg to propose the existence of the triphenylmethyl radical, a stable free radical, a concept that was met with skepticism as it challenged the prevailing theory of carbon's tetravalency.[1][2] Gomberg's persistence and meticulous experimental work eventually led to the acceptance of his discovery, which is now considered a cornerstone of organic chemistry and the foundation for the field of radical chemistry.[1][2][3][5]

From Radical to Protecting Group: A Historical Perspective

The journey of the trityl group from a chemical curiosity to an indispensable tool in organic synthesis is marked by several key developments:

-

1920s: German chemist Burckhardt Helferich and his colleagues were the first to recognize the synthetic utility of the triphenylmethyl group. They pioneered its use for the selective protection of the primary hydroxyl group in sugars, leveraging the steric bulk of the trityl group to differentiate between the various hydroxyl functionalities present in carbohydrate molecules. This breakthrough was a pivotal moment in carbohydrate chemistry, enabling more controlled and regioselective syntheses of complex oligosaccharides.

-

Mid-20th Century: The advent of solid-phase peptide synthesis (SPPS) by R. Bruce Merrifield in the 1960s created a new arena for the application of protecting groups.[6][7] While the trityl group itself was found to be too labile for some applications in SPPS, this period saw the beginning of the development of modified trityl groups with tuned reactivity.

-

Late 20th Century to Present: The rise of automated oligonucleotide synthesis spurred the development of a series of substituted trityl groups, most notably the monomethoxytrityl (MMT), dimethoxytrityl (DMT), and trimethoxytrityl (TMT) groups.[8][9] The introduction of electron-donating methoxy groups onto the phenyl rings significantly increased the acid lability of the protecting group, allowing for its rapid and clean removal under very mild acidic conditions, a critical requirement for the sensitive nature of DNA and RNA synthesis.[8][9] The DMT group, in particular, has become the gold standard for the protection of the 5'-hydroxyl group in automated solid-phase oligonucleotide synthesis.

A timeline of these key discoveries is presented below:

| Year | Discovery/Development | Significance |

| 1900 | Moses Gomberg discovers the stable triphenylmethyl radical.[1][2][3] | Laid the foundation for radical chemistry and introduced the triphenylmethyl moiety. |

| 1920s | B. Helferich first uses the trityl group for the selective protection of primary alcohols in carbohydrates. | Revolutionized carbohydrate synthesis by enabling regioselective reactions. |

| 1960s | Development of substituted trityl groups (MMT, DMT) for enhanced acid lability.[9] | Enabled the fine-tuning of protecting group stability for specific applications. |

| 1970s-1980s | Widespread adoption of the DMT group in automated solid-phase oligonucleotide synthesis. | Became a cornerstone of modern DNA and RNA synthesis. |

| Present | Continued development of novel trityl-based protecting groups and linkers for diverse applications in drug delivery and bioconjugation. | Expanding the utility of the trityl scaffold beyond traditional protecting group chemistry. |

The Chemistry of Trityl Protection and Deprotection

The utility of the trityl group as a protecting agent stems from its unique combination of steric hindrance and acid lability.

Mechanism of Protection (Tritylation)

The protection of a primary alcohol with a trityl group typically involves the reaction of the alcohol with a trityl halide (e.g., trityl chloride, Tr-Cl) in the presence of a non-nucleophilic base, such as pyridine or triethylamine. The reaction is believed to proceed through an SN1-type mechanism, where the trityl halide first dissociates to form a highly stable, resonance-stabilized trityl cation. This carbocation is then attacked by the primary hydroxyl group of the substrate. The steric bulk of the trityl cation favors reaction with the less hindered primary alcohol over secondary or tertiary alcohols.

Caption: Mechanism of trityl protection of a primary alcohol.

Mechanism of Deprotection (Detritylation)

The removal of the trityl group is typically achieved under acidic conditions. The ether oxygen is protonated by an acid, making it a better leaving group. Subsequent cleavage of the carbon-oxygen bond generates the deprotected alcohol and the stable trityl cation. The distinctive orange or yellow color of the trityl cation in solution provides a convenient visual indicator for the progress of the deprotection reaction.

Caption: Mechanism of acid-catalyzed deprotection of a trityl ether.

Quantitative Data on Trityl Group Lability

The acid lability of the trityl group can be modulated by the introduction of electron-donating or electron-withdrawing substituents on the phenyl rings. This tunability is a key feature that allows for the selection of a trityl derivative with the appropriate stability for a given synthetic strategy.

| Protecting Group | Abbreviation | Relative Rate of Acidic Cleavage (approx.) | Typical Deprotection Conditions |

| Trityl | Tr | 1 | 80% Acetic Acid |

| Monomethoxytrityl | MMT | 10 - 30 | 1-3% Trichloroacetic acid (TCA) in Dichloromethane (DCM) |

| Dimethoxytrityl | DMT | 100 - 300 | 3% Dichloroacetic acid (DCA) in DCM |

| Trimethoxytrityl | TMT | >1000 | Very mild acid (e.g., 80% acetic acid for minutes) |

Note: The relative rates of cleavage are approximate and can vary depending on the substrate and specific reaction conditions.

Experimental Protocols

General Procedure for the Tritylation of a Primary Alcohol

Materials:

-

Primary alcohol (1.0 mmol)

-

Trityl chloride (1.1 mmol)

-

Anhydrous pyridine (5 mL)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Dissolve the primary alcohol in anhydrous pyridine in a flame-dried flask under an inert atmosphere.

-

Add trityl chloride in portions to the stirred solution at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a small amount of methanol.

-

Remove the pyridine under reduced pressure.

-

Dissolve the residue in dichloromethane and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by silica gel column chromatography to afford the tritylated alcohol.

General Procedure for the Detritylation of a Protected Nucleoside (DMT Group)

Materials:

-

5'-O-DMT protected nucleoside (1.0 mmol)

-

Dichloromethane (DCM)

-

3% Dichloroacetic acid (DCA) in DCM

-

Saturated aqueous sodium bicarbonate solution

Procedure:

-

Dissolve the 5'-O-DMT protected nucleoside in dichloromethane.

-

Add the 3% DCA in DCM solution dropwise to the stirred solution at room temperature. A characteristic orange color should develop, indicating the formation of the DMT cation.

-

Monitor the reaction progress by TLC. The reaction is typically complete within a few minutes.

-

Once the reaction is complete, neutralize the acid by the addition of saturated aqueous sodium bicarbonate solution.

-

Separate the aqueous layer and extract with dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected nucleoside.

Applications in Drug Development and Research

The trityl protecting group and its derivatives are indispensable in various areas of research and drug development:

-

Oligonucleotide Synthesis: The DMT group is central to the automated solid-phase synthesis of DNA and RNA, which are crucial for applications ranging from diagnostics (e.g., PCR primers and probes) to therapeutics (e.g., antisense oligonucleotides and siRNA). The workflow for solid-phase oligonucleotide synthesis is depicted below.

Caption: A simplified workflow of a single cycle in solid-phase oligonucleotide synthesis.

-

Carbohydrate Chemistry: The selective protection of primary hydroxyl groups by the trityl group remains a vital strategy in the synthesis of complex carbohydrates and glycoconjugates, which are important targets in drug discovery and glycobiology.

-

Peptide Synthesis: While less common for N-protection in standard Fmoc- or Boc-based SPPS due to its lability, the trityl group is used for the protection of the side chains of certain amino acids, such as histidine and cysteine.[10] Modified, more acid-stable trityl groups have also been developed for specific applications in peptide synthesis.[11]

Conclusion

From its serendipitous discovery as the first stable organic radical to its current status as a cornerstone of automated DNA synthesis, the journey of the trityl group is a testament to the transformative power of fundamental research in chemistry. Its unique combination of steric bulk and tunable acid lability has provided chemists with a powerful tool to navigate the complexities of multi-step organic synthesis. For researchers, scientists, and drug development professionals, a thorough understanding of the history, chemistry, and applications of the trityl protecting group is essential for the design and execution of efficient and successful synthetic strategies in the ongoing quest for new medicines and a deeper understanding of the molecular world.

References

- 1. peptide.com [peptide.com]

- 2. Amino protecting group—triphenylmethyl series [en.highfine.com]

- 3. total-synthesis.com [total-synthesis.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. chemistry.mdma.ch [chemistry.mdma.ch]

- 7. acgpubs.org [acgpubs.org]

- 8. researchgate.net [researchgate.net]

- 9. Protecting group - Wikipedia [en.wikipedia.org]

- 10. Photocatalytic Cleavage of Trityl Protected Thiols and Alcohols [organic-chemistry.org]

- 11. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

An In-depth Technical Guide to the Solubility of 2-(Tritylamino)ethanol

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the solubility profile of 2-(Tritylamino)ethanol (CAS: 24070-16-4), a compound of interest in organic synthesis and pharmaceutical development. A thorough review of publicly available scientific literature and chemical databases reveals a lack of quantitative solubility data for this compound. In light of this, this document provides a comprehensive overview of the predicted solubility of this compound based on its molecular structure. Furthermore, it offers detailed experimental protocols for researchers to quantitatively determine its solubility in common organic solvents using established gravimetric and spectroscopic methods.

Introduction and Physicochemical Properties

This compound, also known as N-tritylethanolamine, is an organic compound characterized by a bulky, hydrophobic triphenylmethyl (trityl) group attached to an aminoethanol moiety. This bifunctional nature—a large, nonpolar group combined with a smaller, polar head containing hydroxyl and amine functionalities—dictates its solubility behavior. While precise quantitative data is not publicly documented, its structural properties allow for reasoned predictions.

The table below summarizes the known physicochemical properties of this compound, gathered from various chemical databases.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 24070-16-4 | [1][2][3] |

| Molecular Formula | C₂₁H₂₁NO | [1][2][3] |

| Molecular Weight | 303.4 g/mol | [1] |

| XLogP3-AA | 3.8 | [1] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Rotatable Bond Count | 6 | [1] |

Predicted Solubility Profile

The solubility of a solute is governed by the principle "like dissolves like," which relates to the polarity of the solute and the solvent.

-

Nonpolar Solvents (e.g., Toluene, Hexane): The large, nonpolar surface area of the trityl group is the dominant structural feature. This suggests that this compound will exhibit favorable solubility in nonpolar aromatic and aliphatic hydrocarbon solvents through van der Waals interactions. Trityl-protected compounds are often purified using solvents like dichloromethane and toluene, further suggesting good solubility.[4]

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane): These solvents have moderate polarity and can engage in dipole-dipole interactions. The compound is expected to be soluble in these solvents. Dichloromethane, in particular, is a common solvent for reactions and purifications involving trityl groups and is expected to be an effective solvent.[4]

-

Polar Protic Solvents (e.g., Ethanol, Methanol): The amino and hydroxyl groups are capable of hydrogen bonding with protic solvents. However, the overwhelming steric bulk and hydrophobicity of the trityl group will likely limit high solubility. Moderate to low solubility is predicted. While some interaction is possible, the energy required to disrupt the solvent-solvent hydrogen bonding network may not be fully compensated by the solvation of the small polar head of the molecule.

-

Highly Polar Solvents (e.g., Water, DMSO): Solubility in water is expected to be very low. The hydrophobic nature of the trityl group far outweighs the hydrophilic character of the aminoethanol portion. While DMSO is a powerful polar aprotic solvent, the solubility may still be limited compared to less polar organic solvents.

Experimental Protocol for Solubility Determination: Gravimetric Method

The gravimetric method is a reliable and straightforward technique for determining the thermodynamic solubility of a solid in a solvent. It involves creating a saturated solution, separating the dissolved solute from the excess solid, and quantifying the solute by mass after solvent evaporation.[2][5][6]

3.1. Materials and Equipment

-

This compound

-

Selected organic solvent (e.g., Toluene)

-

Analytical balance (±0.1 mg precision)

-

Temperature-controlled shaker or incubator

-

Glass vials with screw caps

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Pre-weighed glass evaporating dishes or vials

-

Pipettes

-

Drying oven or vacuum desiccator

3.2. Procedure

-

Preparation: Add an excess amount of this compound to a glass vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Equilibration: Add a known volume (e.g., 5.0 mL) of the chosen solvent to the vial. Seal the vial tightly.

-

Saturation: Place the vial in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vial to stand undisturbed at the constant temperature for at least 2 hours to let the excess solid settle.

-

Sample Collection: Carefully withdraw a known volume of the supernatant (e.g., 2.0 mL) using a pipette. To avoid transferring any solid particles, it is highly recommended to pass the supernatant through a syringe filter into a pre-weighed (tared) evaporating dish.

-

Solvent Evaporation: Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute (e.g., 60-80 °C). Alternatively, use a vacuum desiccator.

-

Mass Determination: Once the solvent is completely removed, cool the dish to room temperature in a desiccator and weigh it on the analytical balance. Repeat the drying and weighing process until a constant mass is achieved.[2]

-

Calculation:

-

Mass of solute = (Mass of dish + dried solute) - (Mass of empty dish)

-

Solubility (mg/mL) = Mass of solute (mg) / Volume of supernatant collected (mL)

-

References

- 1. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 2. uomus.edu.iq [uomus.edu.iq]

- 3. pharmacyjournal.info [pharmacyjournal.info]

- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. pharmajournal.net [pharmajournal.net]

Stability of the Trityl Group on Primary Amines: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The trityl (Trt) group is a bulky and acid-labile protecting group widely employed in organic synthesis, particularly in peptide and nucleotide chemistry, to selectively shield primary amines. Its effective use hinges on a thorough understanding of its stability profile under various reaction conditions. This guide provides a comprehensive overview of the stability of the trityl group on primary amines, presenting quantitative data, detailed experimental protocols, and logical workflows to aid researchers in designing robust synthetic strategies.

Introduction to the Trityl Protecting Group

The triphenylmethyl (trityl) group offers significant steric hindrance, which can direct reactions to other sites of a molecule and often allows for the selective protection of primary amines over secondary amines. Its primary advantage lies in its susceptibility to cleavage under mild acidic conditions, which allows for its removal without affecting more robust protecting groups, a key principle in orthogonal synthesis strategies.[1]

Quantitative Stability Data

The stability of the N-trityl bond is highly dependent on the reaction conditions. The following tables summarize the cleavage and stability of the trityl group on primary amines under various acidic, basic, and reductive conditions.

Acidic Conditions

The cleavage of the trityl group proceeds via an SN1 mechanism, forming a stable trityl cation. The rate of cleavage is therefore highly dependent on the acidity of the medium and the presence of electron-donating or -withdrawing groups on the trityl moiety.

Table 1: Cleavage of N-Trityl on Primary Amines under Acidic Conditions

| Reagent | Concentration | Solvent | Temperature | Time | Outcome | Citation(s) |

| Trifluoroacetic Acid (TFA) | 1% | Dichloromethane (DCM) | Room Temp. | 15 min | Quantitative removal of all trityl groups. | [2] |

| Trifluoroacetic Acid (TFA) | 2% | DCM | Room Temp. | Continuous flow | Complete removal. | [3] |

| Trifluoroacetic Acid (TFA) | 50% | DCM | Room Temp. | 30 min | Effective for cleavage from resin-bound peptides. | [4] |

| Trifluoroacetic Acid (TFA) | 70% | DCM | Room Temp. | 2-3 h | Used for final cleavage and deprotection from PAL linker. | [4] |

| Acetic Acid | 80% (aq) | Water | Room Temp. | 2 h | Cleavage of mono-methoxy-trityl (MMTr) from uridine. | [5] |

| Acetic Acid | 80% (aq) | Water | Room Temp. | 48 h | Complete hydrolysis of 5'-trityl-uridine. | [5] |

| Formic Acid | 97+% (cold) | Neat | Room Temp. | 3 min | Effective deprotection. | [5] |

| Hydrochloric Acid (HCl) | 1 N | Acetic Acid | Not Specified | Not Specified | Boc group is removed while the Trt group on a histidine side chain remains. | [6] |

Table 2: Relative Acid Lability of Trityl and Substituted Trityl Groups

Electron-donating groups on the phenyl rings of the trityl group increase the stability of the resulting carbocation, thus increasing the lability of the protecting group.

| Protecting Group | Abbreviation | Relative Rate of Cleavage (Approx.) | Typical Deprotection Conditions | Citation(s) |

| Trityl | Trt | 1 | 80% Acetic Acid; mild Lewis acids (e.g., ZnBr₂) | [5] |

| Monomethoxytrityl | MMT | 10 | Dilute TFA (e.g., 1-3%) in DCM | [5] |

| Dimethoxytrityl | DMT | 100 | Very mild acid (e.g., 3% DCA in DCM) | [5] |

| Trimethoxytrityl | TMT | >100 | Very mild acid | [6] |

Basic and Nucleophilic Conditions

The trityl group is generally stable under basic and nucleophilic conditions, making it orthogonal to many other protecting groups like Fmoc, which is base-labile.

Table 3: Stability of N-Trityl on Primary Amines under Basic and Other Conditions

| Reagent/Condition | Solvent | Temperature | Outcome | Citation(s) |

| Piperidine | DMF | Room Temp. | Stable. Used for Fmoc deprotection in the presence of N-Trityl. | [4] |

| Sodium Hydroxide (NaOH) | Aqueous/Organic | Room Temp. | Generally stable. | [7] |

| Ammonia/Methylamine (AMA) | Aqueous | Room Temp. | Generally stable, used for cleavage from some resins. | [5] |

| Peptide Coupling Reagents (HATU, HOBt, etc.) | DMF, DCM | Room Temp. | Stable during standard peptide coupling reactions. | [8][9][10] |

| Sodium Borohydride (NaBH₄) | Protic Solvents | Room Temp. | Generally stable. NaBH₄ is a mild reducing agent for other functional groups. | [1] |

Reductive Conditions

The stability of the N-trityl group under reductive conditions can vary depending on the catalyst and hydrogen source.

Table 4: Stability of N-Trityl on Primary Amines under Reductive Conditions

| Reagent/Condition | Catalyst | Solvent | Temperature | Outcome | Citation(s) |

| Hydrogen (H₂) | Palladium on Carbon (Pd/C) | Various | Room Temp. | Can be cleaved, but often slower than other groups like Cbz or benzyl esters. | [11][12] |

| Triethylsilane (TES) | Palladium on Carbon (Pd/C) | Various | Room Temp. | Can lead to reductive cleavage. | [12] |

| Lithium powder, catalytic naphthalene | - | Not specified | Not specified | Reductive detritylation. | [13] |

Experimental Protocols

Detailed methodologies for the protection of primary amines with a trityl group and its subsequent deprotection are crucial for successful implementation in a synthetic workflow.

Protocol for Tritylation of a Primary Amine

This protocol describes a general procedure for the protection of a primary amine using trityl chloride.

Materials:

-

Primary amine substrate

-

Trityl chloride (Trt-Cl)

-

Triethylamine (TEA) or Diisopropylethylamine (DIEA)

-

Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

Dissolve the primary amine (1.0 eq) in DCM or DMF.

-

Add TEA or DIEA (1.1 - 1.5 eq) to the solution and stir at room temperature.

-

Add a solution of trityl chloride (1.0 - 1.2 eq) in DCM or DMF dropwise to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction time can vary from a few hours to overnight.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the N-tritylated amine.

Protocol for Deprotection of an N-Trityl Primary Amine using Trifluoroacetic Acid (TFA)

This protocol outlines a common method for the acidic cleavage of the trityl group.

Materials:

-

N-trityl protected primary amine

-

Dichloromethane (DCM)

-

Trifluoroacetic Acid (TFA)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

Dissolve the N-trityl protected amine in DCM.

-

Cool the solution in an ice bath.

-

Add TFA (typically 1-10% v/v, but can be higher depending on the substrate's sensitivity) dropwise to the stirred solution.

-

Monitor the reaction progress by TLC. The reaction is often rapid, taking from a few minutes to a couple of hours.

-

Once the reaction is complete, carefully neutralize the excess TFA by adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

-

Extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by silica gel column chromatography to isolate the deprotected primary amine. The byproduct, triphenylmethanol, is typically easily separated.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key workflows and logical relationships in the use of the trityl protecting group for primary amines.

Protection and Deprotection Workflow

Caption: General workflow for the protection and deprotection of a primary amine with the trityl group.

Orthogonal Deprotection Strategy

Caption: Orthogonal deprotection scheme for a molecule with both Trityl and Fmoc protecting groups.

Conclusion

The trityl group remains a valuable tool for the protection of primary amines in complex multi-step syntheses. Its stability to basic and many reductive conditions, combined with its lability under mild acidic conditions, provides a high degree of orthogonality. A careful consideration of the quantitative data on its stability, as presented in this guide, will enable researchers to optimize their synthetic routes, leading to higher yields and purer products in the development of novel therapeutics and other advanced molecules.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. acgpubs.org [acgpubs.org]

- 4. digital.csic.es [digital.csic.es]

- 5. glenresearch.com [glenresearch.com]

- 6. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]

- 7. web.mnstate.edu [web.mnstate.edu]

- 8. bachem.com [bachem.com]

- 9. peptide.com [peptide.com]

- 10. 肽偶联剂选择指南 [sigmaaldrich.com]

- 11. Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Chemoselective Reductive Aminations in Aqueous Nanoreactors Using Parts per Million Level Pd/C Catalysis [organic-chemistry.org]

- 13. Tritylamines [organic-chemistry.org]

Methodological & Application

Synthesis of 2-(Tritylamino)ethanol: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of 2-(Tritylamino)ethanol, a valuable intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and other bioactive molecules. The trityl group serves as a bulky protecting group for the primary amine of ethanolamine, allowing for selective reactions at the hydroxyl group. This protocol details a common synthetic route involving the reaction of ethanolamine with trityl chloride. Variations in reaction conditions, including solvents and bases, are discussed and summarized. A detailed experimental procedure, a summary of quantitative data from different methodologies, and a workflow diagram are provided to facilitate successful synthesis in a laboratory setting.

Introduction

This compound is a key building block in medicinal chemistry and organic synthesis. The trityl (triphenylmethyl) group is a widely used protecting group for primary amines due to its steric bulk and the relative ease of its introduction and removal under specific conditions. The presence of the free hydroxyl group in this compound allows for further chemical modifications, making it a versatile synthon for the elaboration of more complex molecules. Its synthesis is typically achieved through the nucleophilic substitution of the chloride in trityl chloride by the amino group of ethanolamine. This application note presents a standardized protocol and summarizes key data from various synthetic approaches.

Data Summary

The following table summarizes quantitative data from different reported methods for the synthesis of this compound, showcasing the impact of varied reaction conditions on yield and reaction time.

| Method | Reactants | Solvent | Base | Temperature | Time | Yield | Reference |

| 1 | Ethanolamine, Trityl chloride | Pyridine | Pyridine | Reflux | 15 h | Not Specified | [1] |

| 2 | Ethanolamine (4 eq.), Trityl chloride (1 eq.) | Isopropanol | Excess Ethanolamine | Room Temperature to <30°C | 2 h | 98% | [2] |

| 3 | Ethanolamine hydrochloride, Trityl chloride | CH₂Cl₂/CH₃CN | Triethylamine | Not Specified | 30 min post-addition | Not Specified | [3] |

Experimental Protocol

This protocol describes a high-yield synthesis of this compound adapted from a reliable procedure.[2]

Materials:

-

Ethanolamine (2-aminoethanol), 98%

-

Triphenylchloromethane (Trityl chloride), 97%

-

Isopropanol

-

Ice-cold water

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Addition funnel (optional)

-

Buchner funnel and filter paper

-

Vacuum flask

-

Vacuum oven or desiccator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, prepare a solution of ethanolamine (4 molar equivalents) in isopropanol. Stir the mixture until a homogeneous solution is obtained.

-

Addition of Trityl Chloride: Slowly add trityl chloride (1 molar equivalent) to the stirred ethanolamine solution over a period of 1 hour at room temperature. Monitor the temperature of the reaction mixture and ensure it does not exceed 30°C. An ice bath can be used for cooling if necessary.

-

Reaction: After the complete addition of trityl chloride, a white precipitate of ethanolamine hydrochloride will form. Continue stirring the reaction mixture for an additional hour at room temperature.

-

Isolation of Crude Product:

-

Filter off the precipitated ethanolamine hydrochloride.

-

Pour the filtrate into a beaker containing ice-cold water. A precipitate of this compound will form.

-

Collect the precipitate by vacuum filtration using a Buchner funnel.

-

-

Drying: Dry the collected solid in a vacuum oven at a temperature not exceeding 50°C to obtain the final product.

Characterization:

The identity and purity of the synthesized this compound can be confirmed by standard analytical techniques such as melting point determination, ¹H NMR, and ¹³C NMR spectroscopy.

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

Safety Precautions

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Ethanolamine is corrosive and should be handled with care.

-

Trityl chloride is an irritant. Avoid inhalation of dust and contact with skin and eyes.

-

Isopropanol is flammable. Keep away from ignition sources.

References

Application Notes and Protocols: Step-by-Step Tritylation of 2-Aminoethanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

The trityl group (triphenylmethyl, Tr) is a bulky protecting group widely used in organic synthesis to selectively protect primary amines and alcohols.[1][2] Its steric hindrance allows for the preferential protection of less hindered functional groups.[1] In the case of 2-aminoethanol, the primary amine is more nucleophilic than the primary hydroxyl group, leading to selective N-tritylation over O-tritylation.[3][4] This protocol details the step-by-step procedure for the efficient N-tritylation of 2-aminoethanol.

The reaction proceeds via an SN1 mechanism, where trityl chloride forms a stable trityl cation, which then reacts with the nucleophilic amine.[1] The resulting N-trityl-2-aminoethanol is a valuable intermediate in the synthesis of various pharmaceuticals and other complex organic molecules.

Experimental Protocols

Materials and Reagents:

-

2-Aminoethanol (Ethanolamine)

-

Trityl chloride (Triphenylchloromethane)

-

Isopropyl alcohol (Isopropanol)

-

Pyridine (optional, as a base)[5]

-

Ice-cold water

-

Standard laboratory glassware and equipment (reaction flask, stirrer, filtration apparatus)

Procedure:

-

Reaction Setup: In a suitable reaction vessel, dissolve 2-aminoethanol in isopropanol to form a homogeneous solution.[6]

-

Addition of Trityl Chloride: Slowly add trityl chloride to the stirred solution at room temperature. It is crucial to maintain the temperature below 30°C to control the reaction rate and minimize side reactions.[6]

-

Reaction Monitoring: As the trityl chloride dissolves, a white precipitate of ethanolamine hydrochloride will form.[6] Continue stirring the reaction mixture for an additional hour at room temperature to ensure the reaction goes to completion.

-

Isolation of Crude Product:

-

Purification:

Data Presentation

| Parameter | Value | Reference |

| Reactants | ||

| 2-Aminoethanol (98%) | 1.750 kg (28.0 moles) | [6] |

| Trityl chloride (97%) | 2.020 kg (7.03 moles) | [6] |

| Isopropanol | 7.0 L | [6] |

| Reaction Conditions | ||

| Temperature | Room temperature (<30°C) | [6] |

| Reaction Time | ~2 hours | [6] |

| Product | ||

| N-trityl-2-aminoethanol | 2.120 kg | [6] |

| Yield | 98% | [6] |

Visualizations

Caption: Workflow of N-tritylation of 2-aminoethanol.

References

Application Notes and Protocols: Deprotection of 2-(Tritylamino)ethanol using Acidic Conditions

For Researchers, Scientists, and Drug Development Professionals

Introduction

The trityl (triphenylmethyl, Trt) group is a widely utilized protecting group for primary amines due to its steric bulk and ease of removal under acidic conditions.[1][2] In the synthesis of complex molecules, such as pharmaceuticals and other biologically active compounds, the selective deprotection of a trityl-protected amine is a critical step. This document provides detailed application notes and protocols for the acidic deprotection of 2-(Tritylamino)ethanol to yield 2-aminoethanol, a valuable building block in organic synthesis. The protocols outlined below utilize common Brønsted acids, namely Trifluoroacetic Acid (TFA) and formic acid, and offer a comparative overview of their reaction conditions and efficacy.